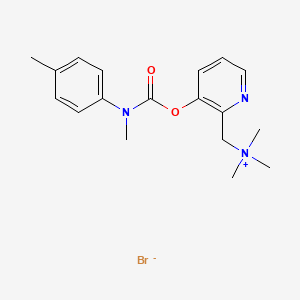

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester)

Description

The compound Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is a quaternary ammonium salt with a carbamate ester functional group. Its structure comprises:

- A 3-hydroxy-2-pyridylmethyl substituent attached to a trimethylammonium core.

- A bromide counterion for charge balance.

- An N-methyl-N-(p-tolyl)carbamate ester, where the carbamate group is linked to a para-methyl-substituted aromatic ring.

This compound is structurally related to cholinesterase inhibitors and neuromuscular agents due to the presence of the carbamate moiety and quaternary ammonium group .

Properties

CAS No. |

66967-94-0 |

|---|---|

Molecular Formula |

C18H24BrN3O2 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

trimethyl-[[3-[methyl-(4-methylphenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;bromide |

InChI |

InChI=1S/C18H24N3O2.BrH/c1-14-8-10-15(11-9-14)20(2)18(22)23-17-7-6-12-19-16(17)13-21(3,4)5;/h6-12H,13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

MPIQYPVPURRQQS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) typically involves multiple steps. The initial step often includes the formation of the pyridyl group, followed by the introduction of the trimethylammonium group. The final step involves the esterification of the carbamate group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a pyridine ring substituted with hydroxyl and carbamate groups. Its molecular formula is , and it possesses a molecular weight of approximately 320.2 g/mol. The specific arrangement of functional groups contributes to its reactivity and interaction with biological systems.

2.1. Pharmacological Uses

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) has been investigated for its potential as a pharmacological agent. Research indicates that compounds featuring pyridine derivatives often exhibit significant biological activity, including:

- Antioxidant Properties : The compound may help in scavenging free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects : Studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

2.2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are involved in metabolic pathways related to diseases such as cancer and diabetes. By modulating enzyme activity, it may affect the progression of these diseases.

3.1. Synthesis of Complex Molecules

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromide group can be replaced by other nucleophiles to create diverse derivatives.

- Formation of Carbamates : The carbamate moiety can be utilized in synthesizing other biologically active compounds.

4.1. Neuropharmacology Research

Recent studies have explored the neuropharmacological effects of related compounds in animal models. For instance:

- A study published in the International Journal of Molecular Sciences highlighted the potential neuroprotective effects of similar ammonium compounds against oxidative stress-induced neuronal damage .

4.2. Antioxidant Activity Evaluation

Research conducted on related compounds demonstrated their effectiveness as antioxidants through various assays measuring radical scavenging activity. These findings suggest that the compound could play a role in developing antioxidant therapies for conditions such as Alzheimer’s disease .

Summary Table of Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural or functional similarities with the target molecule:

Functional Group Analysis

- Carbamate vs. Benzoate Esters : The benzoate ester analog exhibits higher acute toxicity (LD₅₀ = 31 mg/kg) compared to carbamate derivatives, likely due to metabolic stability differences. Carbamates are typically hydrolyzed to release amines, which may modulate toxicity .

- Pyridyl vs.

- Quaternary Ammonium Core : All analogs share a trimethylammonium group, which is critical for ionic interactions in biological systems (e.g., acetylcholinesterase binding) .

Toxicity and Pharmacological Data

- Target Compound: No direct toxicity data available.

- Acute Toxicity of Analogs: Benzoate ester analog: LD₅₀ = 31 mg/kg (mouse, intravenous) . Acetate ester analog (CAS 66967-89-3): LD₅₀ = 113 mg/kg (mouse, intravenous) . Dimethylcarbamate analogs: Generally lower toxicity due to hydrolytic degradation .

Biological Activity

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is a complex quaternary ammonium compound with significant biological implications. Its structure includes a pyridine derivative and an ester functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features:

- Trimethylammonium moiety : Imparts cationic nature.

- Pyridine ring : Associated with diverse pharmacological effects.

- Ester functional group : Enhances lipophilicity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyridine rings exhibit various pharmacological effects, including:

- Antimicrobial activity : Effective against certain bacteria and fungi.

- Anticancer properties : Shown to inhibit growth in various cancer cell lines.

- Neuroprotective effects : Potential in treating neurodegenerative diseases.

The biological activity of the compound can be attributed to its ability to interact with biological targets through:

- Hydrogen bonding : The hydroxyl group in the pyridine may facilitate interactions with enzymes or receptors.

- Lipophilicity : Enhances membrane permeability, allowing better bioavailability.

Anticancer Activity

A study evaluated the cytotoxic effects of similar pyridine derivatives against several cancer cell lines. The results indicated moderate to high cytotoxicity, with IC50 values ranging from 20 μM to 100 μM depending on the specific cell line tested .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| Caco2 | 50 |

| PC-3 | 30 |

| WRL-68 | 86 |

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 10 μg/mL .

| Microbe | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Synthesis and Stability

The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) can be achieved through various methods involving quaternization of pyridine derivatives with carbamate precursors. Stability studies indicate that the compound remains stable under physiological conditions but may hydrolyze in aqueous environments, affecting its bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.